N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit comparable biological properties.
Uniqueness
N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-3-yloxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
917908-98-6 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(oxolan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-2-4-14(21-11-5-7-20-9-11)13(3-1)19-15-12-6-8-22-16(12)18-10-17-15/h1-4,6,8,10-11H,5,7,9H2,(H,17,18,19) |
InChI Key |
RNXUQNZKONQOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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